molecular formula C17H19ClN6O2S B6542548 1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-28-8

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542548
CAS No.: 1060279-28-8
M. Wt: 406.9 g/mol
InChI Key: ZLEBTJITRJHERU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions, starting from readily available starting materials. A common synthetic route includes:

  • Preparation of Triazolopyridazine Core: : The synthesis begins with the formation of the triazolopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

  • Substitution Reactions: : The core structure is further modified by introducing the piperazine moiety via substitution reactions, often using reagents such as piperazine or its derivatives.

  • Introduction of Sulfonyl Group: : The final step involves the addition of the 4-chlorobenzenesulfonyl group, typically through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, these methods are optimized for high yield and purity. Industrial processes might involve continuous flow reactions and use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under controlled conditions to yield specific oxidized products.

  • Reduction: : Similarly, it can be reduced using standard reducing agents to obtain reduced analogs.

  • Substitution: : The aromatic chlorosulfonyl group can be substituted with other nucleophiles to form diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly used reducing agents include sodium borohydride and hydrogen in the presence of a palladium catalyst.

  • Substitution: : Conditions generally involve the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products depend on the reaction conditions and reagents used, but they generally include various derivatives with modified functional groups at different positions on the compound's structure.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has garnered interest in several fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

  • Medicine: : Explored for therapeutic properties, particularly its potential as an anti-cancer or anti-microbial agent.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared to other compounds with similar structures:

  • 1-(4-chlorobenzenesulfonyl)-4-piperidone: : Shares the sulfonyl and aromatic components but lacks the triazolopyridazine moiety.

  • 4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine: : Similar triazolopyridazine core but with different substituents on the piperazine ring.

Properties

IUPAC Name

6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBTJITRJHERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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